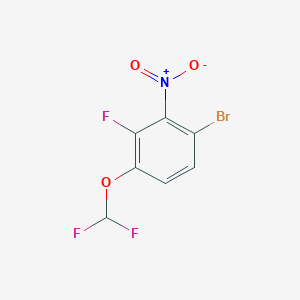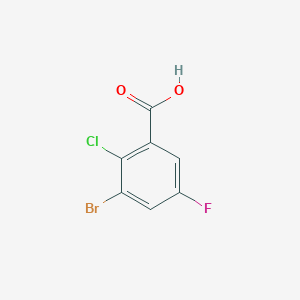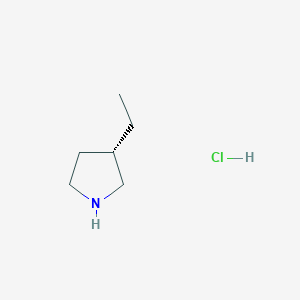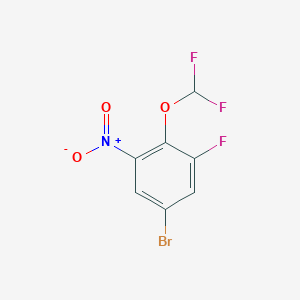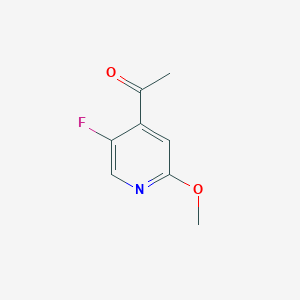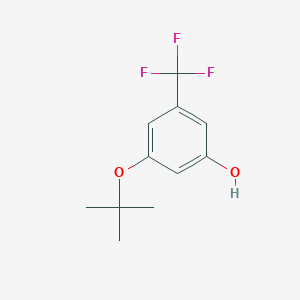
3-(Tert-butoxy)-5-(trifluoromethyl)phenol
Overview
Description
“3-(Tert-butoxy)-5-(trifluoromethyl)phenol” is a chemical compound that is part of the trifluoromethyl alcohols family . It is synthesized from tert-butoxy-β-(trifluoromethyl)styrenes or corresponding trifluoromethylbenzyl ketones .
Synthesis Analysis
The synthesis of “this compound” involves an unexpected reaction of tert-butoxy-β-(trifluoromethyl)styrenes or corresponding trifluoromethylbenzyl ketones under the conditions of the Leuckart–Wallach reaction . This novel pathway leads to the formation of trifluoromethyl alcohols .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “this compound” is the Leuckart–Wallach reaction . This reaction involves the use of tert-butoxy-β-(trifluoromethyl)styrenes or corresponding trifluoromethylbenzyl ketones .Scientific Research Applications
Polyoxymethylene (POM) Antioxidation
3-(Tert-butoxy)-5-(trifluoromethyl)phenol derivatives have been synthesized and utilized as antioxidants for Polyoxymethylene (POM), a material widely used in the automotive industry, particularly in fuel tanks. These derivatives have shown good heat aging resistance and solvent extraction resistance, making them valuable in enhancing the durability and performance of POM components (Park et al., 2012).
Synthesis of Trifluoromethyl Nucleosides
The trifluoromethyl group, akin to this compound, has been used in the synthesis of modified nucleosides such as 5-CF3-2′-deoxycytidine and 8-CF3-2′-deoxyguanosine. These modified nucleosides, obtained through an efficient trifluoromethylation process, have demonstrated biological activity and potential for use in medical research (Musumeci et al., 2013).
Eco-Sustainable Catalytic Processes
An eco-sustainable method for the formation and cleavage of O-tert-butoxy carbonates, which involves the use of this compound derivatives, has been developed. This method utilizes mesoporous silica-supported Er(III) as a catalyst, offering an environmentally friendly alternative for various chemical synthesis processes (Procopio et al., 2011).
Electrochemical Studies
The electrochemical behavior of phenols, including those related to this compound, has been studied in specific ionic liquids. These studies contribute to a deeper understanding of oxidation-reduction processes and are relevant for applications in various electrochemical technologies (Villagrán et al., 2006).
Phenol and Aniline Oxidations
Derivatives of this compound have been used in catalytic processes for the oxidation of phenols and anilines. These processes are important for the synthesis of various organic compounds and have implications in the production of pharmaceuticals and fine chemicals (Ratnikov et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butyl esters, are known to be valuable building blocks in organic synthesis .
Mode of Action
It’s known that tert-butyl groups can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
Related compounds, such as pinacol boronic esters, are involved in the protodeboronation process .
Result of Action
Related compounds have been used in the synthesis of various organic compounds .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,3)16-9-5-7(11(12,13)14)4-8(15)6-9/h4-6,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLBGBOEQKLXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




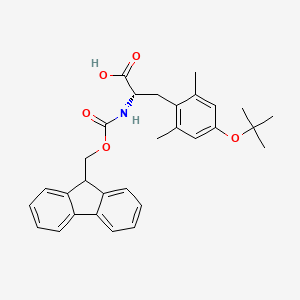


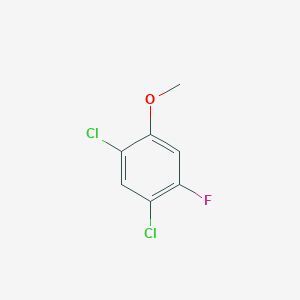
![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)

